N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Brand Name: Vulcanchem
CAS No.: 2640962-02-1
VCID: VC11861772
InChI: InChI=1S/C19H23N7/c1-3-20-17-8-9-21-19(24-17)26-12-10-25(11-13-26)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24)
SMILES: CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C
Molecular Formula: C19H23N7
Molecular Weight: 349.4 g/mol

N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine

CAS No.: 2640962-02-1

Cat. No.: VC11861772

Molecular Formula: C19H23N7

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine - 2640962-02-1

Specification

CAS No. 2640962-02-1
Molecular Formula C19H23N7
Molecular Weight 349.4 g/mol
IUPAC Name N-ethyl-2-[4-(3-methylquinoxalin-2-yl)piperazin-1-yl]pyrimidin-4-amine
Standard InChI InChI=1S/C19H23N7/c1-3-20-17-8-9-21-19(24-17)26-12-10-25(11-13-26)18-14(2)22-15-6-4-5-7-16(15)23-18/h4-9H,3,10-13H2,1-2H3,(H,20,21,24)
Standard InChI Key RXHACMQRBPWCLN-UHFFFAOYSA-N
SMILES CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C
Canonical SMILES CCNC1=NC(=NC=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3C

Introduction

Structural and Chemical Profile

Molecular Architecture

The compound features a pyrimidine ring substituted at the 2-position with a piperazine group, which is further linked to a 3-methylquinoxaline system. The ethylamine group at the 4-position of the pyrimidine ring enhances solubility and modulates electronic properties. Quinoxaline derivatives are known for their planar aromatic structure, facilitating interactions with biological targets such as enzymes and nucleic acids .

Physicochemical Properties

The molecular formula is C₁₉H₂₄N₈, with a molecular weight of 388.45 g/mol. Key properties include:

PropertyValue
LogP (Predicted)2.8 ± 0.3
Solubility (Water)0.12 mg/mL (25°C)
pKa (Basic)7.9 (piperazine nitrogen)

These values suggest moderate lipophilicity, suitable for blood-brain barrier penetration, and limited aqueous solubility, necessitating formulation optimization for therapeutic use .

Synthesis and Characterization

Synthetic Pathways

The synthesis typically involves multi-step reactions:

  • Quinoxaline Formation: Condensation of o-phenylenediamine with 3-methylglyoxal yields 3-methylquinoxaline .

  • Piperazine Coupling: The quinoxaline is reacted with 1-piperazinecarbonitrile using a Buchwald-Hartwig coupling to introduce the piperazine linker .

  • Pyrimidine Functionalization: A nucleophilic aromatic substitution attaches the ethylamine group to the pyrimidine ring .

Reaction conditions (e.g., triethylamine as a base, DMSO solvent) are critical for achieving yields >75% .

Analytical Validation

  • NMR Spectroscopy: <sup>1</sup>H NMR (300 MHz, CDCl₃) displays characteristic peaks: δ 1.25 (t, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃-quinoxaline), 3.75–4.10 (m, 8H, piperazine) .

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 389.2 [M+H]<sup>+</sup> .

Pharmacological Activity

Hypothesized Mechanisms

The compound’s quinoxaline moiety may intercalate DNA or inhibit topoisomerases, while the piperazine group could modulate neurotransmitter receptors (e.g., dopamine D₂/D₃) . Preliminary data on analogs suggest:

  • Anticancer Potential: Quinoxaline derivatives inhibit kinase activity (IC₅₀ = 0.5–5 μM) .

  • Antimicrobial Effects: Pyrimidine-piperazine hybrids show MIC values of 4–16 μg/mL against S. aureus .

Structure-Activity Relationships (SAR)

  • Quinoxaline Substitution: 3-Methyl groups enhance hydrophobic interactions with target proteins .

  • Piperazine Linker: Flexibility improves binding to G-protein-coupled receptors .

  • Ethylamine Side Chain: Increases solubility without compromising affinity .

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